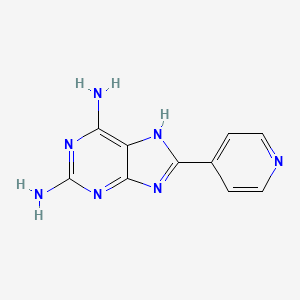
8-Pyridin-4-yl-9H-purine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Pyridin-4-yl-9H-purine-2,6-diamine is a heterocyclic compound that features a purine core substituted with a pyridinyl group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Pyridin-4-yl-9H-purine-2,6-diamine typically involves the condensation of appropriate pyridine and purine derivatives. One common method involves the reaction of 4-chloropyridine with 2,6-diaminopurine under basic conditions to yield the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 8-Pyridin-4-yl-9H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at the 2 and 6 positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
8-Pyridin-4-yl-9H-purine-2,6-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other purine-binding proteins.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of novel materials with specific electronic properties
Mechanism of Action
The mechanism of action of 8-Pyridin-4-yl-9H-purine-2,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of critical cellular pathways, resulting in antiproliferative effects on cancer cells. The compound’s ability to induce apoptosis through lysosomal and mitochondrial pathways has also been documented .
Comparison with Similar Compounds
9H-Purine-2,6-diamine: A structurally similar compound with similar biological activities.
8-[2-(1H-Imidazol-1-yl)-4-pyridinyl]-9H-purine-2,6-diol: Another derivative with potential biomedical applications
Uniqueness: 8-Pyridin-4-yl-9H-purine-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyridinyl group at the 8-position enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C10H9N7 |
|---|---|
Molecular Weight |
227.23 g/mol |
IUPAC Name |
8-pyridin-4-yl-7H-purine-2,6-diamine |
InChI |
InChI=1S/C10H9N7/c11-7-6-9(17-10(12)15-7)16-8(14-6)5-1-3-13-4-2-5/h1-4H,(H5,11,12,14,15,16,17) |
InChI Key |
FRFATUHEQSVWHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC3=NC(=NC(=C3N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















